4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
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Overview
Description
4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a phenyl group and a trifluoroethyl group
Preparation Methods
The synthesis of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
4-Phenyl-5-(trifluoromethyl)pyrrolidin-2-one: This compound has a similar trifluoromethyl group but differs in the ring structure.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl compounds: These compounds share the trifluoromethyl and thiazole moieties but have different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZKAAELWNFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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